molecular formula C15H18ClN3O2 B14082432 H-Gln-betana hcl

H-Gln-betana hcl

Cat. No.: B14082432
M. Wt: 307.77 g/mol
InChI Key: ZSGKEUSDVCMPLI-UHFFFAOYSA-N
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Description

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and an amino group attached to a pentanediamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalen-2-yl Intermediate: The initial step involves the synthesis of a naphthalen-2-yl intermediate, which can be achieved through various organic reactions such as Friedel-Crafts acylation or alkylation.

    Coupling with Pentanediamide: The naphthalen-2-yl intermediate is then coupled with a pentanediamide moiety. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the intermediate compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the naphthalene ring or the amino group.

Scientific Research Applications

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme-substrate complex, thereby blocking the enzyme’s activity. Additionally, it can interact with signaling pathways, influencing cellular processes such as apoptosis, inflammation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-2-yl-ethylamine: A related compound with a similar naphthalene structure but different functional groups.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring and additional functional groups, synthesized via copper-catalyzed alkyne-azide cycloaddition.

Uniqueness

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride is unique due to its specific combination of a naphthalene ring, an amino group, and a pentanediamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGKEUSDVCMPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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